Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate
CAS No.:
Cat. No.: VC13651215
Molecular Formula: C11H12O3S
Molecular Weight: 224.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O3S |
|---|---|
| Molecular Weight | 224.28 g/mol |
| IUPAC Name | methyl 1-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C11H12O3S/c1-6(12)9-7-4-3-5-8(7)10(15-9)11(13)14-2/h3-5H2,1-2H3 |
| Standard InChI Key | HUYIGIFSLALLPT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C2CCCC2=C(S1)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a cyclopentane ring fused to a thiophene ring, with an acetyl group at position 3 and a methyl ester at position 1 (Figure 1). The IUPAC name, methyl 1-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylate, reflects this arrangement .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 224.28 g/mol | |
| CAS Number | 1414377-89-1 | |
| SMILES | CC(=O)C1=C2CCCC2=C(S1)C(=O)OC | |
| InChIKey | HUYIGIFSLALLPT-UHFFFAOYSA-N |
The fused-ring system introduces strain, influencing reactivity, while the acetyl and ester groups provide sites for nucleophilic and electrophilic modifications.
Spectroscopic and Computational Data
PubChem’s 3D conformer models suggest a planar thiophene ring with slight puckering in the cyclopentane moiety, which may affect intermolecular interactions . Computational analyses predict moderate polarity due to the ester and ketone groups, implying solubility in polar aprotic solvents like dimethylformamide (DMF) .
Applications in Research and Industry
Organic Synthesis
This compound serves as a building block for synthesizing polycyclic heteroaromatics, which are prevalent in materials science (e.g., organic semiconductors) and medicinal chemistry . Its dual functionality allows sequential reactions, enabling the construction of complex architectures like tricyclic antidepressants or kinase inhibitors.
Pharmaceutical Relevance
Though direct biological data are unavailable, structural analogs of cyclopenta[c]thiophenes exhibit antimicrobial and anti-inflammatory activities . Researchers hypothesize that the acetyl and ester groups could interact with enzymatic active sites, making the compound a candidate for lead optimization.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound is stable at refrigeration temperatures (2–8°C) but may degrade under prolonged exposure to light or moisture . Predicted logP values (~1.5) indicate moderate lipophilicity, suitable for crossing biological membranes .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C (refrigerated) | |
| Purity | ≥95% (analytical grade) | |
| Stability | Sensitive to light and humidity |
Future Directions and Research Gaps
Unanswered Questions
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Biological Activity: Empirical studies are needed to evaluate antimicrobial or anticancer potential.
-
Process Optimization: Scalable synthetic routes remain undocumented, hindering industrial adoption.
Collaborative Opportunities
Academic-industry partnerships could accelerate the development of derivatives for high-value applications, such as photovoltaic materials or targeted therapies.
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